molecular formula C11H19NO B2554234 N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide CAS No. 1854434-94-8

N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide

Cat. No.: B2554234
CAS No.: 1854434-94-8
M. Wt: 181.279
InChI Key: RHLWNXCDFAMDEO-UHFFFAOYSA-N
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Description

N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide: is an organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with two methyl groups and a prop-2-enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide typically involves the reaction of 2,2-dimethylcyclopentylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • Diacetone acrylamide

Comparison: N-[(2,2-Dimethylcyclopentyl)methyl]prop-2-enamide is unique due to its cyclopentyl ring structure with two methyl groups, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions compared to similar compounds like N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide and Diacetone acrylamide, which have different substituents and structural features.

Properties

IUPAC Name

N-[(2,2-dimethylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-10(13)12-8-9-6-5-7-11(9,2)3/h4,9H,1,5-8H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLWNXCDFAMDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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